molecular formula C11H13ClO4 B103737 2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone CAS No. 19278-85-4

2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone

Cat. No. B103737
CAS RN: 19278-85-4
M. Wt: 244.67 g/mol
InChI Key: GXVMSMRUJSHNRN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone is a chemical compound that is synthesized in the laboratory for scientific research purposes. It is also known as 2C-C, an abbreviation for its full chemical name. This compound belongs to the phenethylamine class of chemicals and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2C-C is not fully understood, but it is thought to act on the serotonin system in the brain. Specifically, it is believed to bind to serotonin receptors, leading to an increase in serotonin activity. This increase in serotonin activity may be responsible for its mood-enhancing effects.
Biochemical and Physiological Effects
2C-C has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, it has been shown to have effects on the immune system, with some studies suggesting that it may have immunomodulatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-C in laboratory experiments is that it has a well-established synthesis method and is readily available for use. Additionally, it has been studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation is that its effects on humans are not fully understood, and further research is needed to fully elucidate its mechanisms of action.

Future Directions

There are several potential future directions for research on 2C-C. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Finally, there is potential for the development of new compounds based on the structure of 2C-C, which may have improved therapeutic properties.

Synthesis Methods

The synthesis of 2C-C involves the reaction of 2,4,5-trimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified to obtain pure 2C-C. This synthesis method has been well-established in the scientific literature and is commonly used in laboratory settings.

Scientific Research Applications

2C-C has been studied for its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. It has been shown to have a positive effect on mood and may have potential as a novel antidepressant. Additionally, it has been studied for its potential use in the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

2-chloro-1-(2,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVMSMRUJSHNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460224
Record name 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone

CAS RN

19278-85-4
Record name 2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19278-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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